6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
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Overview
Description
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, methylbenzenesulfonyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 6-hydroxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine.
Reduction: Formation of 6-methoxy-3-(4-methylbenzenesulfanyl)-N-(4-methylphenyl)quinolin-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.
Interacting with DNA: Intercalating into DNA strands, thereby affecting gene expression and cell proliferation.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the sulfonyl and phenyl groups, resulting in different chemical properties and applications.
3-(4-methylbenzenesulfonyl)quinoline: Lacks the methoxy and N-(4-methylphenyl) groups, leading to variations in reactivity and biological activity.
N-(4-methylphenyl)quinoline-4-amine: Lacks the methoxy and sulfonyl groups, affecting its overall chemical behavior.
Uniqueness
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the methoxy, sulfonyl, and phenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-16-4-8-18(9-5-16)26-24-21-14-19(29-3)10-13-22(21)25-15-23(24)30(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSZTZWNXNAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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